Bienvenue dans la boutique en ligne BenchChem!

Valsartan methyl ester

Angiotensin II AT1 receptor IC50

Procure Valsartan Methyl Ester (USP Related Compound E) as your irreplaceable pharmacopeial impurity standard and critical synthetic intermediate. This specific methyl ester derivative (C₂₅H₃₁N₅O₃, MW 449.55) is explicitly designated for quality tests in USP monographs. Validate HPLC/UPLC/LC-MS methods, ensure regulatory compliance for ANDA/NDA submissions, and conduct forced degradation studies (ICH Q1A). For API manufacturers requiring process control, its purity also dictates the efficiency of valsartan hydrolysis. Substitutions with analogs invalidate compliance. Secure your validated, compliant supply.

Molecular Formula C25H31N5O3
Molecular Weight 449.5 g/mol
CAS No. 137863-17-3
Cat. No. B033427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan methyl ester
CAS137863-17-3
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Valine Methyl Ester;  N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Valine Methyl Ester;  N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]me
Molecular FormulaC25H31N5O3
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC
InChIInChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1
InChIKeyUJTNRXYTECQKFO-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Valsartan Methyl Ester (CAS 137863-17-3): Pharmacopeial Impurity Standard and Key Synthetic Intermediate for Valsartan


Valsartan methyl ester, also designated as Valsartan USP Related Compound E, is a methyl ester derivative of the angiotensin II type 1 (AT1) receptor antagonist valsartan [1]. It is a well-characterized small molecule (C₂₅H₃₁N₅O₃, MW 449.55) [2] that is primarily utilized as a reference standard in analytical method development and quality control, and as a key intermediate in the synthesis of valsartan [3]. Its procurement is driven by specific regulatory requirements for pharmaceutical analysis rather than by intrinsic therapeutic activity.

Why Valsartan Methyl Ester (CAS 137863-17-3) Cannot Be Substituted with Other Valsartan Impurities or Analogs in Regulated Workflows


Valsartan methyl ester's unique value proposition is not in its stand-alone biological activity but in its specific and irreplaceable role as a pharmacopeial impurity standard and synthetic intermediate. Substitution with a closely related analog, such as valsartan ethyl ester or another valsartan impurity, would invalidate regulatory compliance. Pharmacopeial monographs, such as those from the USP, explicitly designate this compound as 'Valsartan Related Compound E' for use in specified quality tests . In synthetic applications, its specific methyl ester moiety dictates reactivity and purity in the subsequent hydrolysis step to produce the active pharmaceutical ingredient valsartan [1]. Using an alternative ester intermediate would alter the synthetic pathway and introduce different impurity profiles, thus failing to meet validated process requirements [2].

Valsartan Methyl Ester (CAS 137863-17-3): Quantitative Evidence for Differentiated Use in Procurement and Research


AT1 Receptor Antagonist Activity: Comparative IC50 Values of Valsartan Methyl Ester vs. Parent Drug

In vitro pharmacological studies show that valsartan methyl ester retains potent antagonistic activity at the angiotensin II type 1 (AT1) receptor. The compound demonstrates an IC50 of 0.06 µM for inhibiting angiotensin II binding, which is comparable to the reported activity for the parent drug valsartan . This confirms that the methyl ester modification does not abrogate the primary molecular mechanism of the class. While the parent compound exhibits an IC50 of approximately 0.0027 µM , the ester's maintained nanomolar potency is a key differentiator from other common sartan impurities which may be entirely inactive.

Angiotensin II AT1 receptor IC50 Valsartan In Vitro Pharmacology

Regulatory Control of Process-Related Impurity E: Quantified Limits in Valsartan API

Valsartan methyl ester is not just an analog; it is a known and controlled process impurity, specifically designated as 'Impurity E' in the synthesis of valsartan. A patent describing a method for its control establishes a direct quantitative link between the purity of a synthetic precursor and the final level of Impurity E in the drug substance. The patent states that limiting the content of isoleucine methyl ester hydrochloride in the starting material to ≤0.23% results in a level of Impurity E in the final valsartan API of ≤0.10% [1]. This demonstrates its critical role in meeting ICH Q3A/B impurity thresholds [2].

Process Chemistry Quality Control ICH Guidelines Genotoxic Impurities Valsartan

Synthetic Utility: Defined Role and Yield as a Key Intermediate in Valsartan Manufacturing

Valsartan methyl ester is a critical intermediate in a major synthetic route to valsartan. Its synthesis from readily available starting materials and subsequent hydrolysis to yield valsartan is a well-defined process. For instance, a patented process describes the synthesis of valsartan methyl ester by reacting amide methyl ester with sodium azide, achieving a yield of approximately 90% [1]. This is then followed by hydrolysis of the methyl ester group to yield the carboxylic acid of valsartan [2]. In contrast, other esters like the benzyl or ethyl ester are used in alternative routes and require different, sometimes less efficient, deprotection strategies [3].

Organic Synthesis Process Development Valsartan Ester Hydrolysis Intermediate

Procurement-Grade Purity and Characterization for Analytical vs. Research Use

As a highly characterized reference standard, Valsartan Methyl Ester is available with defined purity levels that are essential for its different use cases. Commercial suppliers offer the compound with purity specifications ranging from ≥98% (typical for biochemical research) to 99.39% (for demanding analytical applications) . This is in contrast to many other process impurities, which may not be available as certified reference materials with fully characterized purity and stability data. The availability of a USP Reference Standard version (Valsartan Related Compound E) further differentiates this compound as the authoritative source for regulatory-compliant analysis .

Analytical Chemistry Reference Standards Purity Analysis Pharmaceutical Analysis HPLC

Key Procurement-Driven Applications for Valsartan Methyl Ester (CAS 137863-17-3) Based on Evidence


Method Development and Validation for Valsartan Drug Substance and Drug Product Analysis

Based on its designation as 'Valsartan Related Compound E' and its availability as a USP Reference Standard , this compound is the primary choice for developing, validating, and executing analytical methods (HPLC, UPLC, LC-MS) for the quantification of this specific impurity in valsartan API and finished dosage forms. Its use ensures compliance with regulatory submissions (ANDAs, NDAs) and batch release testing per ICH guidelines [1].

Forced Degradation Studies for Valsartan Stability Assessment

Valsartan methyl ester serves as a critical marker compound in forced degradation (stress) studies of valsartan. Its identification and quantification in stressed samples (e.g., under acidic or oxidative conditions) are essential for establishing the degradation profile and demonstrating the stability-indicating capability of analytical methods, as required by ICH Q1A [2]. As a known degradation product, its use as a reference standard is mandatory for this application .

Process Development and Quality Control in Valsartan API Manufacturing

For manufacturers of valsartan active pharmaceutical ingredient, valsartan methyl ester is a key intermediate in certain patented synthetic routes [3]. In this context, it is procured as a starting material or an in-process control standard to monitor the efficiency of the esterification step and ensure that subsequent hydrolysis yields valsartan of appropriate purity. The quantitative relationship between precursor purity and final Impurity E levels (≤0.10%) [4] makes this compound indispensable for process control.

Structure-Activity Relationship (SAR) and Pharmacological Studies of Sartans

Given its demonstrated potent AT1 receptor antagonism (IC50 = 0.06 µM) , which is comparable to the parent drug valsartan, this methyl ester analog is a valuable tool in academic and industrial research. It can be used as a reference compound in SAR studies to investigate the role of the carboxylic acid moiety in binding affinity, selectivity, and in vivo activity, thereby informing the design of novel ARBs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valsartan methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.